3-Aminocyclohexanecarbonitrile
Description
3-Aminocyclohexanecarbonitrile is a cyclohexane derivative featuring both an amine (-NH₂) and a nitrile (-CN) group at the 3-position of the cyclohexane ring. For instance, 4-Aminocyclohexanecarbonitrile hydrochloride (CAS 1303968-08-2) is a related compound with a similar backbone but differing in the position of the amino group . The nitrile group in such compounds often imparts reactivity toward nucleophilic additions or cyclization reactions, while the amine group enables participation in condensation or alkylation processes .
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-aminocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-4,9H2 |
InChI Key |
HAIYDUXBYLBVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 3-Aminocyclohexanecarbonitrile and analogous aminocarbonitriles:
Structural and Functional Differences
- Cyclohexane vs. Aromatic Cores: Unlike 3-cyanochromone (benzopyran-based) or thiophene derivatives, 3-Aminocycloclohexanecarbonitrile lacks aromaticity, reducing its conjugation stability but enhancing flexibility for stereochemical modifications .
- Substituent Positioning: The 3-amino-3-cyano configuration in the cyclohexane ring contrasts with 4-Aminocyclohexanecarbonitrile hydrochloride, where substituents at C-4 may alter steric hindrance and hydrogen-bonding capabilities .
- Reactivity: 3-Cyanochromone’s keto group enables pyrylium betaine formation, facilitating dipolar cycloadditions, whereas this compound’s amine group is more suited for nucleophilic substitutions or Schiff base formations .
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